5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 3,3-dimethylbutyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Alkylation: The attachment of the 3,3-dimethylbutyl group can be carried out through an alkylation reaction using appropriate alkyl halides and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to achieve high yields and purity.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of substituted triazole derivatives with various functional groups
Scientific Research Applications
5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in essential biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
5-Chloro-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine: A similar compound with a chlorine atom instead of bromine.
5-Methyl-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine: A similar compound with a methyl group instead of bromine.
Uniqueness
5-Bromo-1-(3,3-dimethylbutyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the 3,3-dimethylbutyl group provides steric hindrance, which can affect the compound’s interaction with biological targets.
Properties
Molecular Formula |
C8H15BrN4 |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
5-bromo-1-(3,3-dimethylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H15BrN4/c1-8(2,3)4-5-13-6(9)11-7(10)12-13/h4-5H2,1-3H3,(H2,10,12) |
InChI Key |
NPVPKRXCVJNVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
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